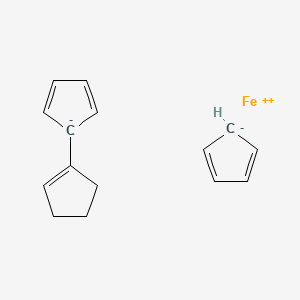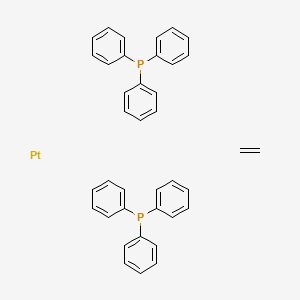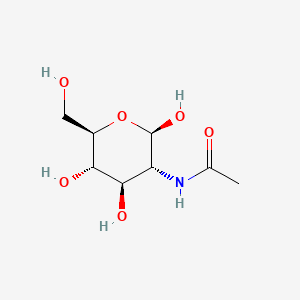
二茂铁,(1-环戊烯-1-基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrocene, (1-cyclopenten-1-yl)-, also known as cyclopentenylbis(cyclopentadienyl) iron, is an organometallic compound with the molecular formula C15H16Fe. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is replaced by a cyclopentenyl ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .
科学研究应用
Ferrocene, (1-cyclopenten-1-yl)- has a wide range of applications in scientific research:
作用机制
Target of Action
Cyclopentenylferrocene, also known as Ferrocene, (1-cyclopenten-1-yl)-, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique mammalian enzyme that can reduce lipid hydroperoxides to their corresponding alcohols . It plays a crucial role in preventing lipid peroxidation, a process that can lead to cell death .
Mode of Action
Cyclopentenylferrocene interacts with GPX4, inhibiting its function . This inhibition leads to an increase in lipid peroxidation, causing a form of programmed cell death known as ferroptosis . Ferrocene derivatives have been found to participate in important metal-specific modes of action that contribute to the overall therapeutic efficacy of the molecules .
Biochemical Pathways
The inhibition of GPX4 by Cyclopentenylferrocene affects the lipid metabolism, reactive oxygen species (ROS) biology, and iron regulation pathways . The compound’s interaction with GPX4 impairs the enzyme’s ability to reduce lipid hydroperoxides, leading to an increase in lipid peroxidation and ROS . This increase in ROS and lipid peroxidation triggers ferroptosis, a form of cell death .
Pharmacokinetics
The compound’s ferrocenyl moiety is known to maintain the inhibition capacity of certain molecules with gpx4 .
Result of Action
The result of Cyclopentenylferrocene’s action is the induction of ferroptosis, a form of programmed cell death . By inhibiting GPX4 and increasing lipid peroxidation and ROS, Cyclopentenylferrocene can trigger cell death, thereby attenuating tumor growth in vivo .
Action Environment
The action of Cyclopentenylferrocene can be influenced by various environmental factors. For instance, ion-pairing has been found to lower the energy necessary for the reduction of the ferricenium ion, affecting the compound’s action . Additionally, the solvent dielectric constant can influence the energy barrier for rotation around the metal–ligand bond in ferricenium derivatives .
生化分析
Biochemical Properties
The biochemical properties of Cyclopentenylferrocene are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The iron atom in Cyclopentenylferrocene could potentially interact with biomolecules that have an affinity for iron, influencing biochemical reactions .
Cellular Effects
Other ferrocene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is possible that Cyclopentenylferrocene could have similar effects.
Molecular Mechanism
It is known that the interactions between the d-orbitals of the iron atom and the p-orbitals of the cyclopentadienyl rings form the metal-ligand bonds in ferrocene compounds . This could potentially influence the way Cyclopentenylferrocene interacts with other molecules at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: Ferrocene, (1-cyclopenten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with cyclopentenyl chloride in the presence of iron(II) chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and is followed by purification through sublimation or recrystallization .
Industrial Production Methods: Industrial production of cyclopentenylferrocene often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .
化学反应分析
Types of Reactions: Ferrocene, (1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferrocenium salts.
Reduction: Reduction reactions can yield different ferrocene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the cyclopentadienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acetic anhydride and phosphoric acid are used in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions include various substituted ferrocenes, ferrocenium salts, and reduced ferrocene derivatives .
相似化合物的比较
Ferrocene: The parent compound with two cyclopentadienyl rings.
Methylferrocene: A derivative with a methyl group attached to one of the cyclopentadienyl rings.
Acetylferrocene: A derivative with an acetyl group attached to one of the cyclopentadienyl rings.
Uniqueness: Ferrocene, (1-cyclopenten-1-yl)- stands out due to the presence of the cyclopentenyl ring, which imparts different electronic and steric properties compared to other ferrocene derivatives. This unique structure allows for distinct reactivity and applications, particularly in the development of novel materials and catalysts .
属性
IUPAC Name |
cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQGWZCFPIJOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






